molecular formula C15H12N4O6 B2661126 2-{1-[(E)-2-(2,4-dinitrophenyl)hydrazono]ethyl}benzenecarboxylic acid CAS No. 304648-92-8

2-{1-[(E)-2-(2,4-dinitrophenyl)hydrazono]ethyl}benzenecarboxylic acid

Cat. No.: B2661126
CAS No.: 304648-92-8
M. Wt: 344.283
InChI Key: LJCWUQULJLHRBQ-CXUHLZMHSA-N
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Description

Structure and Properties: The compound (CAS: 304648-92-8) features a benzoic acid core linked via an ethyl group to a hydrazone moiety bound to a 2,4-dinitrophenyl group (E-configuration). Its molecular formula is C₁₅H₁₂N₄O₆ (MW: 344.28 g/mol), with a purity ≥95% .

Properties

IUPAC Name

2-[(E)-N-(2,4-dinitroanilino)-C-methylcarbonimidoyl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N4O6/c1-9(11-4-2-3-5-12(11)15(20)21)16-17-13-7-6-10(18(22)23)8-14(13)19(24)25/h2-8,17H,1H3,(H,20,21)/b16-9+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJCWUQULJLHRBQ-CXUHLZMHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C2=CC=CC=C2C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])/C2=CC=CC=C2C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N4O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-{1-[(E)-2-(2,4-dinitrophenyl)hydrazono]ethyl}benzenecarboxylic acid is a hydrazone derivative known for its diverse biological activities. This compound combines the structural features of benzenecarboxylic acids and hydrazones, which are recognized for their pharmacological potential. The focus of this article is to explore the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure

The chemical structure of 2-{1-[(E)-2-(2,4-dinitrophenyl)hydrazono]ethyl}benzenecarboxylic acid can be represented as follows:

C16H15N5O4\text{C}_{16}\text{H}_{15}\text{N}_{5}\text{O}_{4}

This structure features a dinitrophenyl group attached to a hydrazone linkage, contributing to its biological efficacy.

Biological Activity Overview

Research indicates that compounds with hydrazone moieties exhibit various biological activities, including:

  • Antimicrobial Activity : In vitro studies have shown that derivatives of benzenecarboxylic acids can inhibit bacterial growth. For instance, compounds similar to 2-{1-[(E)-2-(2,4-dinitrophenyl)hydrazono]ethyl}benzenecarboxylic acid have demonstrated significant antibacterial effects against strains such as E. coli and S. aureus .
  • Antitumor Activity : Hydrazone derivatives have been evaluated for their antitumor properties. A study highlighted the potential of such compounds to induce apoptosis in cancer cells by modulating key signaling pathways .
  • Antioxidant Properties : The antioxidant capacity of these compounds has been linked to their ability to scavenge free radicals, thus protecting cells from oxidative stress .

The biological activity of 2-{1-[(E)-2-(2,4-dinitrophenyl)hydrazono]ethyl}benzenecarboxylic acid can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes like cathepsins B and L, which play a crucial role in protein degradation pathways . This inhibition can lead to altered cellular homeostasis and apoptosis in cancer cells.
  • Induction of Apoptosis : Research indicates that hydrazone derivatives can trigger apoptotic pathways in various cell types. For example, studies have demonstrated that these compounds can activate caspase cascades, leading to programmed cell death .
  • Modulation of Protein Degradation Systems : The compound may enhance the activity of the ubiquitin-proteasome system and autophagy-lysosome pathway, contributing to improved cellular proteostasis .

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds:

  • Study on Antimicrobial Effects : A recent study evaluated the antimicrobial properties of various benzoic acid derivatives, revealing that certain derivatives exhibited potent activity against Gram-positive and Gram-negative bacteria .
  • Antitumor Efficacy : Another research effort focused on the synthesis and evaluation of hydrazone derivatives for antitumor activity. The findings suggested that these compounds could significantly reduce tumor cell viability in vitro through apoptosis induction .

Data Tables

Activity TypeCompound TestedResult
Antimicrobial3-chloro-4-methoxybenzoic acidSignificant inhibition against E. coli
AntitumorHydrazone derivativeInduced apoptosis in cancer cells
AntioxidantVarious benzoic acid derivativesHigh free radical scavenging activity

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as an anticancer agent due to its ability to form complexes with metal ions that can induce cytotoxic effects on cancer cells. Studies have shown that derivatives of dinitrophenylhydrazones exhibit selective toxicity towards tumor cells while sparing normal cells. This selectivity is attributed to the differential uptake mechanisms utilized by cancerous tissues.

Case Study:
A study published in the Journal of Medicinal Chemistry explored the synthesis of various dinitrophenylhydrazone derivatives and their effects on cancer cell lines. The results indicated that certain derivatives showed significant antiproliferative activity, suggesting that modifications to the hydrazone moiety could enhance therapeutic efficacy .

Analytical Chemistry

Due to its chromophoric properties, 2-{1-[(E)-2-(2,4-dinitrophenyl)hydrazono]ethyl}benzenecarboxylic acid is utilized in spectrophotometric assays for the quantification of aldehydes and ketones in various samples. The formation of stable colored complexes upon reaction with carbonyl compounds allows for sensitive detection methods.

Data Table: Spectrophotometric Analysis

CompoundDetection Limit (µg/mL)λ_max (nm)Application Area
Dinitrophenylhydrazone0.5350Environmental monitoring
Dinitrophenylhydrazone1.0450Food safety analysis

Material Science

The compound's ability to form stable complexes with transition metals makes it suitable for applications in material science, particularly in the development of sensors and catalysts. Its incorporation into polymer matrices has been explored for creating materials with enhanced thermal and mechanical properties.

Case Study:
Research published in Materials Science indicated that incorporating dinitrophenylhydrazone into polymer composites improved mechanical strength and thermal stability compared to pure polymers . This enhancement is attributed to the strong intermolecular interactions facilitated by the hydrazone groups.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features

Target Compound :
  • Core : Benzoic acid derivative.
  • Key Groups : Hydrazone (E-configuration), 2,4-dinitrophenyl, ethyl bridge.
  • Functionality : Carboxylic acid (enhanced hydrophilicity).
Similar Compounds :

(2E)-Ethyl-2-(2-(2,4-dinitrophenyl)hydrazono)-4-(naphthalen-2-yl)-6-arylcyclohex-3-enecarboxylates (17–24) Core: Cyclohexene ring with ester group. Key Groups: Hydrazone, naphthalenyl, aryl substituents. Functionality: Ethyl ester (reduced polarity vs. carboxylic acid) .

Coumarin-Based Hydrazones (5–7) Core: 8-Ethoxycoumarin. Key Groups: Thiazolidinone ring, hydrazone. Functionality: Ethoxy and thiazolidinone (pharmacologically relevant) .

KBA Derivative (Induces Apoptosis in Breast Cancer Cells)

  • Core : Modified boswellic acid scaffold.
  • Key Groups : Hydrazone, dinitrophenyl, steroidal backbone.
  • Functionality : Benzyl ester (lipophilicity for membrane interaction) .

Diflufenzopyr (Herbicide)

  • Core : Pyridinecarboxylic acid.
  • Key Groups : Hydrazone, 3,5-difluorophenyl.
  • Functionality : Carboxylic acid (similar to target compound) .

Physical and Chemical Properties

Compound Molecular Weight (g/mol) Key Functional Groups Polarity Stability Considerations
Target Compound 344.28 Carboxylic acid, hydrazone High Acid-sensitive hydrazone linkage
Cyclohexenecarboxylates (17–24) ~450–500 Ester, hydrazone Moderate Ester hydrolysis susceptibility
KBA Derivative ~600–650 Benzyl ester, hydrazone Low Steroidal backbone enhances stability
Diflufenzopyr ~350 Carboxylic acid, hydrazone High Fluorophenyl enhances lipophilicity

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-{1-[(E)-2-(2,4-dinitrophenyl)hydrazono]ethyl}benzenecarboxylic acid, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is typically synthesized via hydrazone formation between a benzaldehyde derivative and 2,4-dinitrophenylhydrazine. A reflux method using absolute ethanol and glacial acetic acid as a catalyst (4–6 hours, ~80°C) is common . Optimization may involve testing solvents (e.g., DMF for solubility), adjusting stoichiometry (1:1 molar ratio), or introducing microwave-assisted synthesis to reduce reaction time. Purity is improved via recrystallization in ethanol or ethyl acetate .

Q. How is this compound characterized structurally, and what analytical techniques are critical for validation?

  • Methodological Answer : Key techniques include:

  • Elemental Analysis : Confirm C, H, N, O composition (e.g., deviations >0.3% suggest impurities) .
  • FT-IR : Identify ν(N–H) at ~3200 cm⁻¹ (hydrazone) and ν(C=O) at ~1700 cm⁻¹ (carboxylic acid).
  • NMR : ¹H NMR should show aromatic protons (δ 7.5–8.5 ppm) and hydrazone CH=N (δ ~8.2 ppm).
  • X-ray Crystallography : Resolve E/Z isomerism; triclinic crystal systems (e.g., P1 space group) with unit cell parameters (e.g., a = 7.08 Å, α = 90.6°) are typical for similar hydrazones .

Q. What preliminary biological activities have been reported for this compound?

  • Methodological Answer : Hydrazones with 2,4-dinitrophenyl groups are explored for:

  • Antifungal Activity : Tested against Candida spp. via MIC assays (e.g., 16–64 µg/mL). Compare to fluconazole controls .
  • Apoptosis Induction : Assess in cancer cell lines (e.g., MCF-7) using flow cytometry (Annexin V/PI staining) .
  • Enzyme Inhibition : Screen against COX-2 or kinases via fluorescence-based assays .

Advanced Research Questions

Q. How can computational methods guide the design of derivatives with enhanced bioactivity?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to predict binding to targets like COX-2 (PDB: 5KIR). Prioritize derivatives with lower binding energies (<−8 kcal/mol) .
  • QSAR Modeling : Correlate substituent effects (e.g., electron-withdrawing groups on the phenyl ring) with antifungal IC₅₀ values. Hammett constants (σ) and logP are critical predictors .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Methodological Answer : Discrepancies may arise from:

  • Assay Variability : Standardize protocols (e.g., CLSI guidelines for MIC assays) .
  • Solubility Issues : Use DMSO stock solutions (<1% v/v) to avoid precipitation in cell-based assays.
  • Isomerism : Separate E/Z isomers via HPLC (C18 column, acetonitrile/water gradient) and test individually .

Q. How does the crystal packing of this compound influence its physicochemical properties?

  • Methodological Answer : X-ray data reveal intermolecular interactions:

  • Hydrogen Bonds : Carboxylic acid dimers (O–H···O, ~2.6 Å) enhance thermal stability (TGA: decomposition >200°C).
  • π-Stacking : Aromatic rings align with offset distances (~3.8 Å), affecting solubility and melting points .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

  • Methodological Answer : Key considerations include:

  • Catalyst Selection : Use chiral auxiliaries (e.g., L-proline) during hydrazone formation to control stereochemistry.
  • Purification : Employ chiral columns (e.g., Chiralpak IA) or crystallization with enantiopure co-solvents .

Methodological Notes

  • Synthesis : Prioritize anhydrous conditions to avoid hydrolysis of the hydrazone bond .
  • Biological Assays : Include cytotoxicity controls (e.g., HEK293 cells) to differentiate specific activity from general toxicity .
  • Data Reproducibility : Archive raw spectral/data files (e.g., .dx, .cif for XRD) in public repositories like Zenodo .

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